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Monitoring and Management Guidelines

The table below summarizes the core monitoring and management strategy for umbralisib-induced

neutropenia based on clinical trial data and prescribing information [1] [2]:

Aspect Guideline Summary
Recommended Monitor neutrophil counts at least every 2 weeks for the first 2 months of
Monitoring therapy, then as clinically indicated [1] [2].

Frequency for Grade 3-4 Monitor neutrophil counts at least weekly in patients with established
neutropenia (Grade 3-4) [1] [2].

Grade 3 Neutropenia Interrupt umbralisib dosing. Consider supportive care with growth factors
(ANC <1.0 - 0.5 x 10°/L) (e.g., G-CSF). Once resolved, resume umbralisib at the same or a
reduced dose based on clinical context [1] [2].

Grade 4 Neutropenia Interrupt umbralisib dosing. Implement supportive care. Once resolved,

(ANC <0.5 x 10°/L) resume therapy at a reduced dose or permanently discontinue, depending
on severity and persistence [1] [2].

Clinical Trial Context and Data
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Understanding the incidence and context of neutropenia from clinical trials helps in risk-benefit assessment.

¢ Integrated Safety Analysis: In a pooled analysis of 371 patients with relapsed/refractory lymphoid
malignancies, neutropenia was a common laboratory abnormality [3]. Grade 3 or higher neutropenia
occurred in 11.3% of patients, making it one of the most frequent serious adverse events [3].

e Clinical Trial in CLL: A phase 2 study in chronic lymphocytic leukemia (CLL) patients reported
neutropenia as the most common grade =3 adverse event, with an incidence of 18% [4].

¢ Pivotal UNITY-NHL Trial: In the cohorts for marginal zone lymphoma (MZL) and follicular lymphoma
(FL), neutropenia (all grades) was reported in 33% of patients. Grade 3 or 4 neutropenia occurred in
18% of patients collectively (9% Grade 3 and 9% Grade 4) [1] [2].

Experimental Protocols for Researchers

For researchers investigating umbralisib-induced neutropenia, the following methodologies from cited

studies provide a foundation.

1. Clinical Trial Design for Safety Monitoring The UNITY-NHL trial (NCT02793583) was an open-label,
multi-cohort, phase 2b study that established the safety profile of umbralisib 800 mg taken orally once daily
[1][2].

e Patient Population: Adults with relapsed/refractory indolent non-Hodgkin lymphoma (iNHL),
including MZL and FL.

o Safety Data Collection: Treatment-emergent adverse events (TEAES) were recorded and graded
according to the Common Terminology Criteria for Adverse Events (CTCAE) throughout the treatment
period until a specified follow-up time [1] [3].

e Laboratory Assessments: Hematologic parameters, including absolute neutrophil count (ANC),
were systematically monitored at protocol-specified intervals (e.g., baseline, every 2 weeks initially)
and as clinically needed [1] [2].

2. Integrated Safety Analysis Methodology An integrated analysis pooled data from four phase 1/2

monotherapy trials to provide a comprehensive safety profile [3].

¢ Population: 371 adult patients with various relapsed/refractory B-cell malignancies treated with
umbralisib =800 mg daily.

o Data Pooling and Analysis: Safety data from the individual studies were pooled. The incidence,
severity (grade), and seriousness of TEAEs were analyzed. Rates of discontinuation and dose
modification due to AEs were also calculated.

e Outcome Measurement: The primary goal was to characterize the safety and tolerability profile, with
a specific focus on neutropenia rates and management outcomes.
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Neutropenia Management Workflow

The following diagram illustrates the decision-making pathway for managing neutropenia during umbralisib

treatment, based on the prescribing guidelines:
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Umbralisib Neutropenia Management
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Important Safety Context

Note that umbralisib (Ukoniq) received accelerated approval in February 2021 but had its approval
withdrawn in June 2022 [5] [6]. The decision was based on data from a clinical trial (UNITY-CLL) showing
an increased risk of death in patients taking umbralisib compared to the control arm [5] [6]. While the

drug is an important subject for research, its clinical use is no longer actively promoted.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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